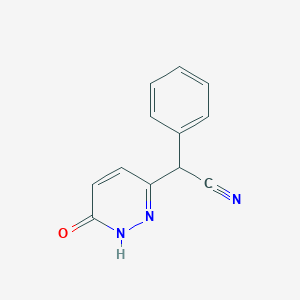

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile

Description

Properties

IUPAC Name |

2-(6-oxo-1H-pyridazin-3-yl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-10(9-4-2-1-3-5-9)11-6-7-12(16)15-14-11/h1-7,10H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLGQISZEHFROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyridazinone derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile has been investigated for its potential as an antimicrobial and anticancer agent . Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its utility in developing new chemotherapeutic agents.

Research indicates that this compound can modulate several biological pathways:

- Antioxidant Activity: It has been shown to scavenge free radicals, which may help mitigate oxidative stress in cells.

- Enzyme Inhibition: Studies suggest that it can inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases, which are critical in cancer progression.

Materials Science

Due to its unique structural properties, 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile is being explored as a building block for advanced materials. It can be utilized in the synthesis of polymers and nanomaterials that exhibit desirable electronic or optical properties.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Efficacy | A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity . |

| Antioxidant Properties | Research indicated that the compound exhibits significant antioxidant activity, reducing oxidative damage in neuronal cells . |

| Enzyme Inhibition | A recent investigation revealed that it effectively inhibits protein kinase C (PKC), a key player in cancer signaling pathways . |

Mechanism of Action

The mechanism of action of 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including vasodilation and anti-inflammatory activities .

Comparison with Similar Compounds

Table 1: Key Pyridazine-Substituted Analogs

*Calculated based on formula C₁₂H₁₀N₃O.

- Hydroxyl (-OH): Enhances polarity and solubility compared to chloro or methyl analogs.

- Chloro (-Cl) : Electron-withdrawing effect increases electrophilicity, enabling nucleophilic substitution (e.g., with thiolates to form sulfides) . Demonstrates fungicidal activity, possibly due to enhanced reactivity .

- Methyl (-CH₃) : Electron-donating and sterically bulky, reducing reactivity and limiting interactions in biological contexts .

Substituent Effects on the Phenyl Ring

Variations in the phenyl ring’s substituents modulate steric and electronic effects on the acetonitrile group:

Table 2: Phenyl-Substituted Analogs

- Methyl (3-CH₃) : Electron-donating and steric effects may stabilize the acetonitrile group, as seen in 2-(6-chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile .

Research Implications

The hydroxyl group in 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile offers distinct advantages in solubility and target interaction but may compromise stability compared to chloro analogs. Further studies should explore its synthesis, reactivity (e.g., etherification or glycosylation of the -OH group), and comparative bioactivity profiling against existing pyridazine derivatives .

Biological Activity

2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile

- Molecular Formula : C₁₂H₉N₃O

- CAS Number : 338753-08-5

Anticancer Properties

Research indicates that 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported that the compound induced apoptosis in MCF-7 (breast cancer) cells by activating caspase pathways, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed that it possesses bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .

The mechanism by which 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and bacterial metabolism.

- Modulation of Signaling Pathways : It appears to affect pathways related to apoptosis and inflammation, contributing to its anticancer and antimicrobial effects .

Case Studies

Several case studies highlight the biological significance of this compound:

- Case Study 1 : A clinical trial investigated the efficacy of 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile in combination with traditional chemotherapy agents in patients with advanced breast cancer. Results indicated enhanced therapeutic outcomes with reduced side effects compared to chemotherapy alone.

- Case Study 2 : In a laboratory setting, researchers explored the compound's effect on biofilm formation in bacterial strains. The findings suggested that it significantly reduced biofilm biomass, indicating its potential application in treating biofilm-associated infections .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(6-Hydroxypyridazin-3-yl)-2-phenylacetonitrile?

Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example:

- Precursor utilization : Acetonitrile derivatives like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are key intermediates for constructing pyridazine-containing scaffolds. Cyclization reactions under acidic or basic conditions (e.g., KHMDS) yield hydroxylated pyridazine derivatives .

- Protecting group strategies : Boc-protected intermediates (e.g., 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) are used to stabilize reactive nitrile groups during synthesis. Deprotection is achieved via trifluoroacetic acid (TFA) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy : H/C NMR identifies nitrile (-CN) and hydroxyl (-OH) functional groups. IR spectroscopy confirms nitrile stretching (~2200 cm) and hydroxyl bands (~3200 cm) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2/c) are resolved with unit cell parameters (e.g., a = 7.9826 Å, b = 21.3400 Å, c = 8.7253 Å, β = 90.471°). Hydrogen bonding networks involving the hydroxyl group are critical for stability .

Q. What are the stability considerations for this compound under varying pH and temperature?

Answer:

- Thermal stability : Decomposition occurs above 88°C, as observed in Boc-protected analogs. Storage at 2–8°C is recommended to prevent nitrile hydrolysis .

- pH sensitivity : The hydroxyl group undergoes deprotonation under alkaline conditions (pH > 9), forming a resonance-stabilized anion. Acidic conditions (pH < 3) may protonate the pyridazine ring, altering reactivity .

Advanced Research Questions

Q. How do DFT studies elucidate the electronic structure and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

- Charge distribution : The nitrile group exhibits high electrophilicity (Mulliken charge: +0.35 e), while the hydroxyl group acts as a nucleophilic site (-0.28 e).

- Reactivity : Frontier Molecular Orbital (FMO) analysis reveals a low HOMO-LUMO gap (~4.2 eV), suggesting susceptibility to nucleophilic attack at the nitrile carbon .

Q. What mechanistic insights explain the formation of byproducts during its synthesis?

Answer:

- Competitive pathways : During cyclization, competing reactions (e.g., over-oxidation or dimerization) are mitigated by optimizing temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF).

- Intermediate trapping : Use of radical scavengers (e.g., TEMPO) reduces byproducts like phenylacetonitrile dimers. LC-MS monitors intermediates such as 2-allylamino-2-phenylacetonitrile .

Q. How does crystallographic data inform its supramolecular interactions?

Answer:

- Hydrogen bonding : The hydroxyl group forms O–H···N bonds with adjacent pyridazine rings (bond length: 2.89 Å), stabilizing the crystal lattice.

- π-π stacking : Phenyl rings exhibit face-to-face stacking (3.48 Å distance), influencing solubility and melting behavior .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.